2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione
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Overview
Description
2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione is an organic compound with the molecular formula C7H7ClF2O2 and a molecular weight of 196.58. This compound is known for its unique structure, which includes a cyclopropyl ring and two fluorine atoms, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione typically involves the reaction of cyclopropyl ketones with chlorinating agents and fluorinating reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve multiple steps, including purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include cyclopropyl carboxylic acids, alcohols, and substituted cyclopropyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: This compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl ring and fluorine atoms enhances its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione: Unique due to its specific substitution pattern and fluorine atoms.
1-Chloro-2-cyclopropyl-4,4-difluorobutane-1,3-dione: Similar structure but different substitution position.
2-Chloro-1-cyclopropyl-4,4-difluoropentane-1,3-dione: Similar but with an additional carbon atom in the chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopropyl ring and two fluorine atoms, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2O2/c8-4(6(12)7(9)10)5(11)3-1-2-3/h3-4,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVKPOLBFKCZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C(=O)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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